Welcome to the BenchChem Online Store!
molecular formula C6H8ClNO B8747516 N-(4-Chlorobut-2-yn-1-yl)acetamide CAS No. 29052-82-2

N-(4-Chlorobut-2-yn-1-yl)acetamide

Cat. No. B8747516
M. Wt: 145.59 g/mol
InChI Key: PMLHJHJCNMWPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06410684B1

Procedure details

1-Amino-4-chloro-2-butyne hydrochloride (59.75 g) was dissolved in 10% aqueous sodium acetate-solution (335 ml). Ethyl acetate (500 ml) was added, and acetic anhydride (70 ml) was added dropwise at room temperature. A 25% aqueous sodium acetate solution was added to pH 5 and the solution was stirred for 30 min at room temperature. The ethyl acetate layer was separated, and the aqueous layer was extracted twice with ethyl acetate. The combined organic layers were washed with water, brine and dried over sodium sulphate, filtered and evaporated in vacuo yielding 1-acetylamino4-chloro-2-butyne as a yellow syrup (58.8 g).
Quantity
59.75 g
Type
reactant
Reaction Step One
Quantity
335 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]#[C:5][CH2:6][Cl:7].[C:8](OCC)(=[O:10])[CH3:9].C(OC(=O)C)(=O)C>C([O-])(=O)C.[Na+]>[C:8]([NH:2][CH2:3][C:4]#[C:5][CH2:6][Cl:7])(=[O:10])[CH3:9] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
59.75 g
Type
reactant
Smiles
Cl.NCC#CCCl
Name
Quantity
335 mL
Type
solvent
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)NCC#CCCl
Measurements
Type Value Analysis
AMOUNT: MASS 58.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.